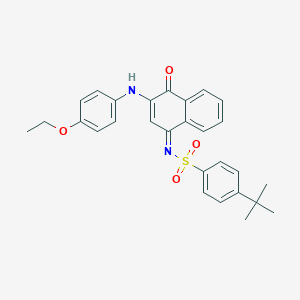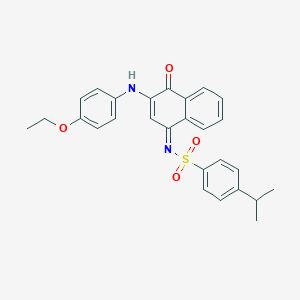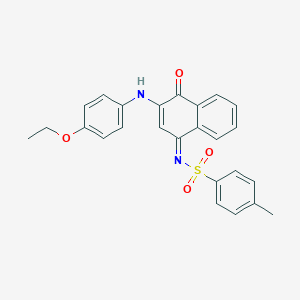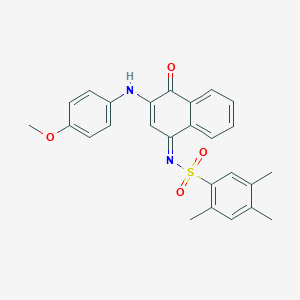![molecular formula C23H21NO3S B281569 N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as TBN-9, is a chemical compound that has been of interest to scientists due to its potential as a therapeutic agent. TBN-9 has been shown to have a variety of biochemical and physiological effects, and research has been conducted to investigate its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is not fully understood, but research has suggested that it may act as an inhibitor of certain enzymes and receptors. For example, N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to improve cognitive function in animal models of Alzheimer's disease. N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for conditions such as stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and study. It also has a variety of biological effects, which makes it useful for investigating different physiological systems. However, there are also limitations to using N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One area of interest is the development of N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide derivatives that may have improved pharmacological properties. Another area of research is the investigation of N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a potential treatment for conditions such as cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been described in the scientific literature. One method involves the reaction of 8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-carbaldehyde with benzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have investigated its effects on various biological systems, including the nervous system, cardiovascular system, and immune system. N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, and it has been studied as a potential treatment for conditions such as Alzheimer's disease and cancer.
Propriétés
Formule moléculaire |
C23H21NO3S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO3S/c1-15-11-12-22-19(13-15)20-14-21(17-9-5-6-10-18(17)23(20)27-22)24-28(25,26)16-7-3-2-4-8-16/h2-10,14-15,24H,11-13H2,1H3 |
Clé InChI |
RWOGBHFWFWHLPF-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)

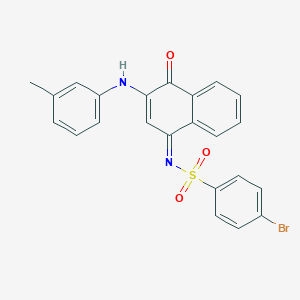
![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
